5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Properties
IUPAC Name |
5-bromo-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-9-6-8-11(14)16-17-12(8)15-10(9)7-4-2-1-3-5-7/h1-6H,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOUZBFDRABSLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677760 | |
| Record name | 5-Bromo-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583039-87-6 | |
| Record name | 5-Bromo-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been of interest to medicinal chemists due to their structural similarity with the purine bases adenine and guanine.
Biological Activity
5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, focusing on its biological activity, including anticancer properties, enzyme inhibition, and anti-inflammatory effects.
- Molecular Formula : C₁₂H₉BrN₄
- CAS Number : 583039-87-6
- Molecular Weight : 289.13 g/mol
- Purity : ≥95% .
Anticancer Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain pyrazolo derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.
- Mechanism of Action : The compound has been noted to interact with specific protein targets that are crucial in cancer progression. Its structure allows it to act as a selective inhibitor for certain kinases associated with tumor growth.
- Case Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit glycogen synthase kinase 3 beta (GSK-3β) with an IC50 value of 75 nM, suggesting potential utility in targeting cancer pathways .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of various enzymes:
| Enzyme | IC50 Value (nM) | Reference |
|---|---|---|
| Glycogen Synthase Kinase 3β | 75 | Journal of Medicinal Chemistry |
| COX-2 | 40 (approx.) | Various studies on anti-inflammatory activity |
The compound's inhibitory action on GSK-3β suggests its potential role in treating conditions such as Alzheimer's disease and certain cancers.
Anti-inflammatory Effects
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties:
- In vitro Studies : It was found to potently suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- In vivo Studies : In animal models, compounds similar to this compound showed reduced edema and inflammation markers in carrageenan-induced paw edema tests .
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazolo ring and the phenyl group can significantly influence its potency and selectivity:
- Electron-donating Groups : The presence of electron-donating substituents on the phenyl ring enhances the compound's reactivity towards target enzymes.
- Substituent Positioning : Variations in the position of substituents on the pyrazolo ring affect both binding affinity and specificity towards different biological targets.
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The pyrazolo[3,4-b]pyridine scaffold is highly versatile, with biological activity heavily influenced by substituent positions and types. Below is a comparison of key analogs:
Key Observations :
- Bromine Position: Bromine at position 5 (target compound) vs.
- Phenyl vs.
- Methoxy Substitution : Compound 6k () demonstrates that electron-donating groups (e.g., 4-OMe) enhance MNK inhibition, suggesting that bromine’s electron-withdrawing nature in the target compound may modulate activity differently.
Physicochemical Properties
- Thermal Stability : The target compound’s predicted boiling point (~450°C, extrapolated from ) exceeds that of 6-methyl analogs (314°C, ), reflecting increased molecular weight and intermolecular forces.
- Acidity/Basicity : The 3-amine group (pKa ~9.59 in bromo analogs, ) suggests moderate basicity, critical for protonation in physiological environments.
Preparation Methods
Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Intermediate
- Starting Material: 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- Reagents: Iodine (I2), potassium hydroxide (KOH)
- Solvent: Dimethylformamide (DMF)
- Conditions: The starting material is dissolved in DMF, treated with KOH at room temperature, followed by slow addition of iodine in portions. The reaction mixture is stirred for 4 hours at 25 °C.
- Workup: The reaction is quenched with water, extracted with ethanol, washed with sodium thiosulfate and brine, dried over magnesium sulfate, and concentrated.
- Yield: Approximately 82.5% of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is obtained as a brown solid.
Coupling to Introduce Amino and Phenyl Substituents
- Reagents: Various amines or sulfonamide derivatives (for amination), phenylboronic acid or phenyl halides (for phenyl introduction)
- Catalysts: Copper(I) iodide (CuI), potassium carbonate (K2CO3)
- Solvent: Isopropanol (i-PrOH)
- Conditions: The halogenated intermediate is reacted with the amine or phenyl source in the presence of CuI and K2CO3 under nitrogen atmosphere at 100 °C for 6 hours.
- Workup: After cooling, the mixture is filtered, washed with ethanol, extracted, and purified.
- Yield: The target compounds are obtained in moderate to good yields (~70-80%).
This method allows for the preparation of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives, which are structurally close analogues of the target compound, indicating the feasibility of similar synthetic routes for 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
Alternative Synthetic Approaches
- Schiff Base Formation and Cyclization: Some studies report the synthesis of pyrazolo[3,4-b]pyridine derivatives via Schiff base intermediates followed by cyclization, allowing the introduction of various substituents including phenyl and amino groups at desired positions.
- Cross-Coupling Reactions: Palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions are commonly employed to introduce phenyl and amino substituents selectively on halogenated pyrazolo[3,4-b]pyridine cores.
- Halogenation Techniques: Selective bromination can be achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to target the 5-position on the pyrazolo[3,4-b]pyridine ring.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Iodination | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Iodine, KOH, DMF | 25 °C, 4 h | 82.5 | Formation of 5-bromo-3-iodo intermediate |
| 2 | Copper-catalyzed coupling | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | Amine/phenyl source, CuI, K2CO3 | 100 °C, 6 h, N2 atmosphere | 70-80 | Introduction of amino and phenyl groups |
| 3 | Purification | Reaction mixture | Ethanol, extraction solvents | Filtration, washing | - | Isolation of pure product |
Research Findings and Observations
- The intermediate 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a versatile precursor for further functionalization, enabling the synthesis of various derivatives with biological activities.
- The copper-catalyzed coupling reaction is efficient for introducing amino and phenyl substituents, yielding products with good purity and yield.
- Spectroscopic characterization (IR, ^1H NMR, ^13C NMR, mass spectrometry) confirms the structure of the synthesized compounds.
- The synthesized derivatives exhibit promising antimicrobial and antioxidant activities, suggesting that the preparation methods yield biologically relevant compounds.
This detailed synthesis approach provides a reliable and reproducible method for preparing this compound and related derivatives, supported by spectral data and biological evaluation results from diverse studies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine?
- Methodology : The compound is typically synthesized via cyclocondensation reactions. A starting material like 1,3-dialkyl-1H-pyrazole-5-amine is reacted with α,β-unsaturated carbonyl derivatives (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) under reflux in toluene, catalyzed by trifluoroacetic acid (TFA) . Bromination steps may involve Pd-catalyzed cross-coupling or direct electrophilic substitution, with careful control of reaction temperature and stoichiometry to avoid side products .
- Characterization : Confirmation of structure requires NMR (to verify aromatic protons and substituents), NMR (to assign carbon environments), and IR spectroscopy (to identify amine and aromatic C-H stretches) .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Analytical Techniques :
- Chromatography : Use HPLC with UV detection (λ ~250–300 nm) to assess purity (>95% by area normalization) .
- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if single crystals are obtained via ethanol solvation) provides definitive structural proof .
- Thermal Analysis : Melting point determination (e.g., 133°C for related analogs) ensures consistency with literature .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of brominated pyrazolo[3,4-b]pyridines?
- Key Variables :
- Catalyst Selection : Palladium acetate (Pd(OAc)) with triethylamine enhances bromine incorporation in cross-coupling reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions during cyclization .
- Temperature Control : Reflux (~110°C) ensures complete ring closure without decomposition .
- Statistical Optimization : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst loading, temperature) and predict optimal conditions .
Q. What strategies mitigate steric and electronic challenges posed by the bromine substituent during functionalization?
- Steric Hindrance : Employ bulky ligands (e.g., PPh) in Pd-catalyzed reactions to direct coupling to less hindered positions .
- Electronic Effects : Activate the bromine site via Lewis acids (e.g., ZnCl) or utilize Suzuki-Miyaura coupling with electron-rich aryl boronic acids to enhance reactivity .
- Computational Insights : Density functional theory (DFT) calculations predict regioselectivity by analyzing frontier molecular orbitals (FMOs) and charge distribution .
Q. How do structural modifications influence the biological activity of this compound?
- SAR Studies :
- Bromine Position : Bromine at C5 enhances halogen bonding with target proteins (e.g., kinase active sites), as seen in analogs with IC values <1 µM .
- Phenyl Substituents : Para-substituted phenyl groups improve lipophilicity and membrane permeability, critical for cellular uptake .
Q. How can computational methods resolve contradictions in experimental data across studies?
- Case Example : Conflicting reports on reaction yields may arise from unaccounted solvent polarity effects. Quantum mechanical/molecular mechanical (QM/MM) simulations can model solvent interactions to identify optimal dielectric environments .
- Data Integration : Machine learning algorithms (e.g., random forests) analyze heterogeneous datasets (NMR, HPLC) to pinpoint outliers and validate reproducibility .
Q. What crystallization techniques are effective for obtaining high-quality single crystals of brominated pyrazolo[3,4-b]pyridines?
- Protocol : Slow evaporation from ethanol/water mixtures (9:1 v/v) at 4°C promotes ordered crystal growth. Additives like ethyl acetate reduce nucleation rates, yielding larger crystals .
- Troubleshooting : If crystals are oily, switch to antisolvent diffusion (hexane layered over DCM solution) to induce precipitation .
Q. How do reactor design and process parameters impact scalability of the synthesis?
- Engineering Considerations :
- Continuous Flow Systems : Microreactors enhance heat/mass transfer, reducing reaction times from hours to minutes .
- Safety Protocols : Bromine handling requires corrosion-resistant materials (Hastelloy reactors) and real-time gas monitoring to prevent leaks .
- Scale-Up Metrics : Maintain geometric similarity between lab and pilot-scale reactors; use dimensionless numbers (Reynolds, Damköhler) to predict mixing efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
